molecular formula C23H19NO3 B10801700 3-[2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B10801700
M. Wt: 357.4 g/mol
InChI Key: WFZDRYVYJFSWHN-UHFFFAOYSA-N
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Description

3-[2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C23H19NO3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a derivative of indole and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H19NOC_{23}H_{19}NO with a molecular weight of 357.4 g/mol. Its structure features a complex arrangement that may contribute to its biological activity.

Biological Activities

Research indicates that the compound exhibits several biological activities:

Anticancer Activity

Studies have shown that various indole derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects against different cancer cell lines. For example, in vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer cells, suggesting potential as an anticancer agent .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary tests revealed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly, indicating potential therapeutic applications in treating inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Induction of Apoptosis : The compound could trigger programmed cell death in cancer cells through intrinsic pathways.
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to mitigate oxidative stress within cells .

Case Studies

Several studies have focused on the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Study on Anticancer Properties :
    • Objective : To evaluate cytotoxicity against various cancer cell lines.
    • Method : MTT assay was used to assess cell viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Research on Antimicrobial Activity :
    • Objective : To determine the effectiveness against common bacterial strains.
    • Method : Disc diffusion method was employed.
    • Results : Zones of inhibition were noted for both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Inflammatory Response Study :
    • Objective : To assess anti-inflammatory effects in a rat model.
    • Method : Measurement of serum cytokines post-treatment.
    • Results : A significant decrease in TNF-alpha and IL-6 levels was recorded after administration.

Properties

IUPAC Name

3-[2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-24-19-8-3-2-7-18(19)23(27,22(24)26)13-20(25)16-12-11-15-10-9-14-5-4-6-17(16)21(14)15/h2-8,11-12,27H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZDRYVYJFSWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C4CCC5=C4C3=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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